Acetic acid;3-methylbut-2-ene-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-methylbut-2-ene-1,1-diol is an organic compound with the molecular formula C9H18O6 It is a derivative of acetic acid and contains a 3-methylbut-2-ene-1,1-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylbut-2-ene-1,1-diol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with 3-methylbut-2-ene-1,1-diol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylbut-2-ene-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acetic acid;3-methylbut-2-ene-1,1-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-methylbut-2-ene-1,1-diol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The specific pathways involved may vary depending on the application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 3,3-dimethylbut-2-yl ester: Similar in structure but with different substituents.
Acetoxyacetic acid, 3-methylbut-2-yl ester: Another ester derivative with a similar backbone.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
56269-68-2 |
---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
acetic acid;3-methylbut-2-ene-1,1-diol |
InChI |
InChI=1S/C5H10O2.2C2H4O2/c1-4(2)3-5(6)7;2*1-2(3)4/h3,5-7H,1-2H3;2*1H3,(H,3,4) |
InChI Key |
XXMGIYQHULCVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(O)O)C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.